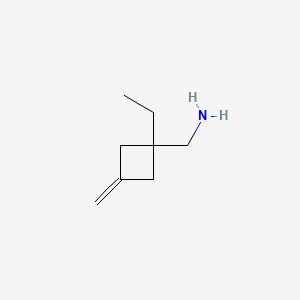
(1-Ethyl-3-methylidenecyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-3-methylidenecyclobutyl)methanamine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethyl group and a methylene group, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3-methylidenecyclobutyl)methanamine can be achieved through several methods. One common approach involves the reaction of a cyclobutane derivative with an appropriate amine precursor under controlled conditions. For instance, the reaction of 1-ethyl-3-methylidenecyclobutane with methanamine in the presence of a catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like distillation and recrystallization are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-3-methylidenecyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrocarbons. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
(1-Ethyl-3-methylidenecyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Ethyl-3-methylidenecyclobutyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-3-methylcyclobutyl)methanamine
- (1-Ethyl-3-methylcyclohexyl)methanamine
- (1-Ethyl-3-methylidenecyclopentyl)methanamine
Uniqueness
(1-Ethyl-3-methylidenecyclobutyl)methanamine is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1-ethyl-3-methylidenecyclobutyl)methanamine |
InChI |
InChI=1S/C8H15N/c1-3-8(6-9)4-7(2)5-8/h2-6,9H2,1H3 |
InChI Key |
LYCRTOOXYUCQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=C)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


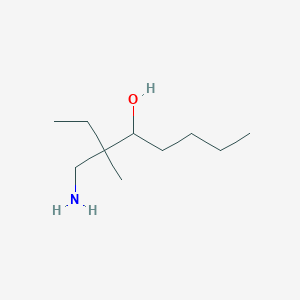
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
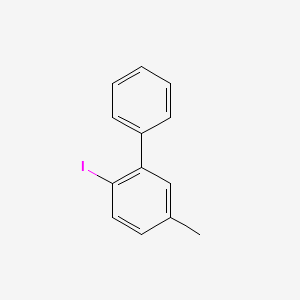
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
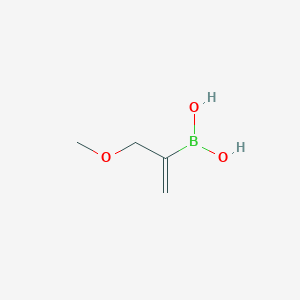
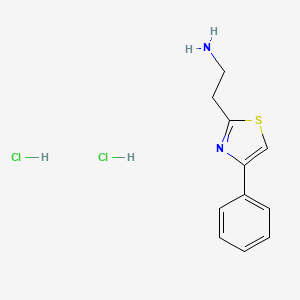

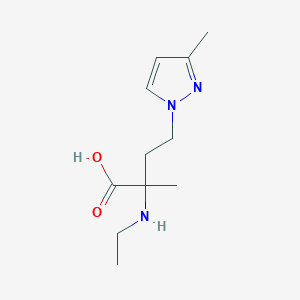
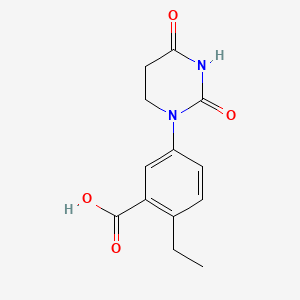
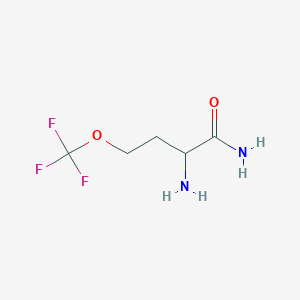
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
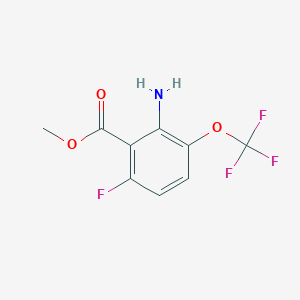
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
